molecular formula C9H13N3O3S2 B6576523 ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate CAS No. 394234-34-5

ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate

Cat. No.: B6576523
CAS No.: 394234-34-5
M. Wt: 275.4 g/mol
InChI Key: BCGZPAQKSLLISQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate is a synthetic compound of interest in medicinal chemistry and chemical biology research. It belongs to the class of 1,3,4-thiadiazole derivatives, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Researchers investigate these structures for their potential in developing new therapeutic agents, as 1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including cytotoxic, anticancer, antimicrobial, antifungal, and anticonvulsant activities . The molecular structure of this compound incorporates a thioether-linked acetate ester, a feature common in intermediates used for further chemical synthesis. This functional group can be utilized to create more complex molecules or conjugates, such as through hydrazide formation or coupling with other bioactive fragments . The presence of the 1,3,4-thiadiazole ring, a known planar conjugated system, can influence the crystal packing and supramolecular architecture of the compound through various intermolecular interactions, which may be relevant for materials science research . This product is intended for research purposes as a building block or a precursor in organic synthesis and pharmaceutical development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-3-15-8(14)5-16-4-7(13)10-9-12-11-6(2)17-9/h3-5H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGZPAQKSLLISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate (CAS Number: 394234-34-5) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant research findings and case studies.

  • Molecular Formula : C9H13N3O3S2
  • Molecular Weight : 299.32 g/mol
  • Purity : >95%

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives, including this compound.

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the 1,3,4-thiadiazole scaffold exhibited inhibitory concentrations (IC50) as low as 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 leukemia cells .
    • The mechanism of action often involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Case Study :
    • A study evaluated a series of thiadiazole derivatives for their anticancer activity. Compounds similar to this compound were found to down-regulate key proteins involved in cell survival and proliferation, such as MMP2 and VEGFA .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties.

Antimicrobial Efficacy

  • Broad-Spectrum Activity :
    • This compound has been tested against various bacterial strains. Some derivatives have shown zones of inhibition ranging from 15 to 19 mm against pathogens like Salmonella typhi and E. coli at a concentration of 500 μg/disk .
    • The compound's structure allows for effective interaction with microbial targets, enhancing its efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Comparative Biological Activity Table

CompoundTypeIC50 (µg/mL or µM)Target Cell Line/Pathogen
Ethyl 2-{...}Anticancer0.28 µg/mLMCF-7 (Breast Cancer)
Ethyl 2-{...}Anticancer9.6 µMHL-60 (Leukemia)
Thiadiazole DerivativeAntimicrobialN/ASalmonella typhi, E. coli

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiadiazole derivatives. Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate exhibits significant antibacterial and antifungal activities. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungal agents .

Antioxidant Properties

Thiadiazole derivatives are also noted for their antioxidant capabilities. This compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property opens avenues for its use in nutraceuticals and dietary supplements aimed at enhancing health and longevity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its application in developing anti-inflammatory drugs could be beneficial for conditions such as arthritis and other inflammatory disorders. The mechanism is believed to involve the modulation of pro-inflammatory cytokines .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. The thiadiazole ring contributes to its effectiveness against certain pests and pathogens affecting crops. Research indicates that it can serve as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Promotion

Some studies suggest that compounds with thiadiazole structures can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application could lead to improved agricultural productivity and sustainability .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials such as polymers and composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Dye Production

Thiadiazole derivatives are also explored in dye chemistry. The compound can be used as a precursor for synthesizing azo dyes with potential applications in textiles and coatings due to their vibrant colors and stability under light exposure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiadiazole vs. Oxadiazole Derivatives
  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate (): Replacing the thiadiazole with a 1,3,4-oxadiazole introduces an oxygen atom, reducing lipophilicity (logP ~1.8) compared to sulfur-containing analogs. Oxadiazoles are associated with chemotherapeutic effects, including antimicrobial and antitumor activities, but may exhibit lower metabolic stability due to reduced sulfur-mediated interactions .
  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Incorporation of a triazole ring alongside thiadiazole enhances intermolecular interactions with enzymes, improving binding energy (-9.2 kcal/mol) compared to simpler analogs. This highlights the role of multi-heterocyclic systems in optimizing target affinity .
Substituent Effects
  • 5-Methyl vs. 5-Phenyl Groups : The methyl group on the thiadiazole in the target compound increases metabolic stability compared to phenyl-substituted analogs (e.g., ), which may suffer from steric hindrance or rapid oxidation. However, phenyl groups can enhance π-π stacking with aromatic residues in enzymes .

Ester Group Variations

  • Ethyl vs. Sodium Esters : Sodium salts (e.g., ) exhibit higher water solubility due to ionic character, whereas ethyl esters (e.g., target compound) balance lipophilicity and hydrolysis rates, making them more suitable for membrane penetration .
  • Complex Carbamates : Thiazolylmethylcarbamate analogs () with hydroperoxy or tert-butoxy groups demonstrate enhanced hydrogen-bonding capacity but face synthetic complexity and stability challenges under physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol. For example, hydrazine hydrate in absolute ethanol under reflux (4–17 hours) is a common step for introducing the hydrazide moiety . Key parameters include:

  • Solvent choice : Absolute ethanol or glacial acetic acid improves solubility and reaction efficiency .
  • Temperature : Reflux conditions (~78–100°C) are critical for completing heterocyclization .
  • Monitoring : TLC (e.g., chloroform:methanol 7:3) confirms reaction progress .
    • Yield Optimization : Ice-water quenching precipitates the product, and recrystallization (ethanol or methanol) enhances purity . Reported yields range from 60–85% depending on substituents .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the thiadiazole ring and sulfanyl/acetate substituents. For example, thiadiazole protons resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Single-crystal studies (e.g., Acta Cryst. E data) validate bond lengths (C–S: ~1.7 Å) and dihedral angles between thiadiazole and acetate groups .
  • Elemental Analysis : Matches theoretical C, H, N, S percentages within 0.3% error .

Advanced Research Questions

Q. What computational or experimental strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Models interactions with enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. The thiadiazole core and sulfanyl group show hydrogen bonding with active-site residues .
  • Comparative SAR : Analogues with chloro (Cl) or trifluoromethyl (CF₃) substituents exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus) compared to methoxy derivatives .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and CYP450 metabolism .

Q. How do conflicting data on biological activity (e.g., antimicrobial vs. anticancer) inform mechanistic hypotheses?

  • Methodological Answer :

  • Dose-Response Analysis : Antimicrobial activity (IC₅₀: ~10 µM) often occurs at lower concentrations than anticancer effects (IC₅₀: 50–100 µM), suggesting dual mechanisms .
  • Enzyme Assays : Thiadiazoles inhibit topoisomerase II (anticancer) and dihydrofolate reductase (antimicrobial). Competitive inhibition assays (e.g., NADPH consumption rate) quantify target affinity .
  • Resistance Studies : Bacterial strains with dfrA mutations (reducing DHFR binding) show 4–8x higher MICs, supporting DHFR as a primary target .

Q. What strategies mitigate synthetic challenges, such as regioselectivity in thiadiazole functionalization?

  • Methodological Answer :

  • Protecting Groups : Acetyl or tert-butyloxycarbonyl (Boc) groups prevent undesired alkylation at the thiadiazole nitrogen .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves regioselectivity (>90% purity) .
  • Catalytic Optimization : Pd/C or CuI catalysts enhance cross-coupling efficiency for introducing aryl/heteroaryl groups .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., variable IC₅₀ values) be resolved methodologically?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/MTS protocols for antimicrobial testing and NCI-60 panels for anticancer screening to minimize variability .
  • Solubility Correction : DMSO concentration (>1%) may artifactually reduce activity; use surfactants (e.g., Tween-80) for hydrophobic derivatives .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed acetate esters) that may contribute to observed discrepancies .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating the compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro :
  • Antimicrobial : Broth microdilution (CLSI M07-A10) against ESKAPE pathogens .
  • Anticancer : MTT assay on HCT-116 (colon) or MCF-7 (breast) cell lines .
  • In Vivo :
  • Murine Models : Subcutaneous xenografts for oncology; neutropenic thigh infection models for antimicrobial studies .
  • PK/PD Analysis : Plasma half-life (t₁/₂) and tissue distribution via HPLC-MS .

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